2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone
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Overview
Description
2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with a nitrophenyl group, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The furan ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-Amino-1-[5-(4-nitrophenyl)furan-2-yl]ethan-1-one.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-furyl)ethanone
- 5-(4-Nitrophenyl)-2-furoic acid
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone is unique due to the combination of its chloro, nitrophenyl, and furan moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
59522-75-7 |
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Molecular Formula |
C12H8ClNO4 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-chloro-1-[5-(4-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO4/c13-7-10(15)12-6-5-11(18-12)8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 |
InChI Key |
VXJVUSSHOXMCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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